Carbamothioic acid, methyl-, O-(1-methylpropyl) ester
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Overview
Description
Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-ol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of butan-2-yl methylaminomethanethioate may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Butan-2-yl methylaminomethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl methylcarbamate
- Butan-2-yl ethylaminomethanethioate
- Butan-2-yl propylaminomethanethioate
Uniqueness
Butan-2-yl methylaminomethanethioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets .
Properties
CAS No. |
39076-39-6 |
---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
O-butan-2-yl N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
InChI Key |
VZSMOJOGXIVYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)NC |
Origin of Product |
United States |
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